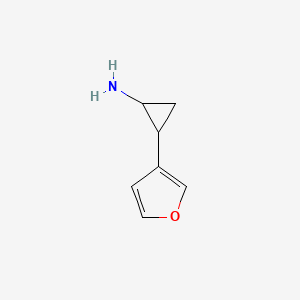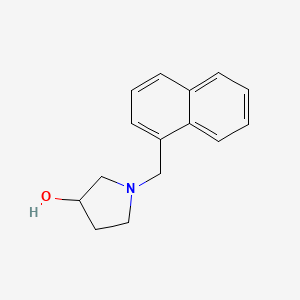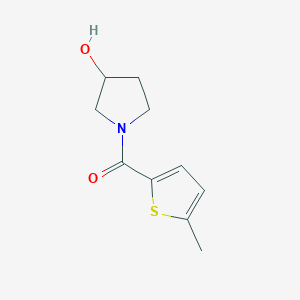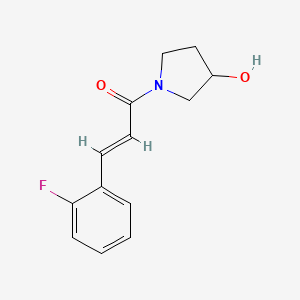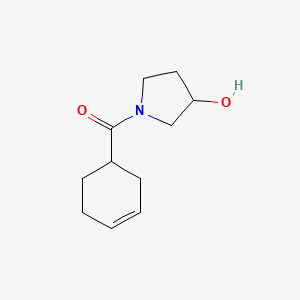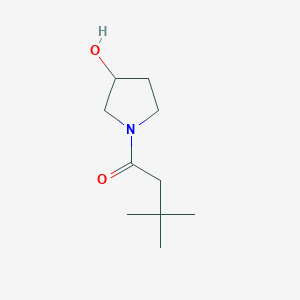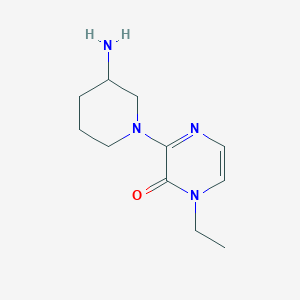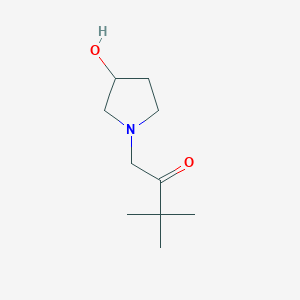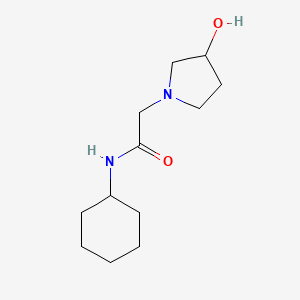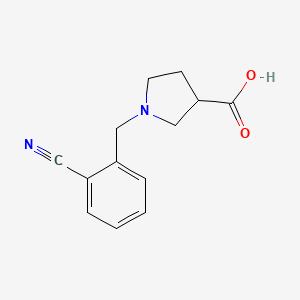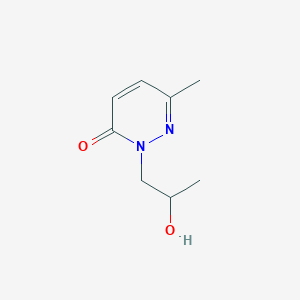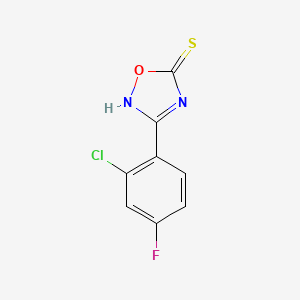![molecular formula C12H14ClNO2 B1468709 1-[(2-Chlorophenyl)methyl]pyrrolidine-3-carboxylic acid CAS No. 1343213-62-6](/img/structure/B1468709.png)
1-[(2-Chlorophenyl)methyl]pyrrolidine-3-carboxylic acid
Descripción general
Descripción
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of derivatives with a pyrrolidine ring can be achieved through two main strategies :
Molecular Structure Analysis
The pyrrolidine ring is characterized by its stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Chemical Reactions Analysis
During the reaction, the hydroxyl group of the carboxylic acid is converted to a chlorosulfite intermediate making it a better leaving group .
Physical And Chemical Properties Analysis
The physicochemical parameters of pyrrolidine are often compared with the parent aromatic pyrrole and cyclopentane .
Aplicaciones Científicas De Investigación
NMR and Mass Spectral Characterization
1-[(2-Chlorophenyl)methyl]pyrrolidine-3-carboxylic acid and its derivatives have been subject to extensive NMR (Nuclear Magnetic Resonance), ESI (Electrospray Ionization) mass spectral, and X-ray structural characterization. These studies offer deep insights into the molecular structure and composition of compounds like spiro[pyrrolidine-2,3′-oxindoles], providing a foundation for understanding their potential applications in various scientific domains (Laihia et al., 2006).
Synthesis and Structural Analysis
The compound has been a focal point in synthetic chemistry, with studies detailing its synthesis, crystal structure, and theoretical computations to understand its properties better. For example, research on methyl 2-(4-chlorophenyl)-7a-((4-chlorophenyl)carbamothioyl)-1-oxo-5,5-diphenyl-3-thioxo-hexahydro-1H-pyrrolo[1,2-e]imidazole-6-carboxylate highlights the synthetic process, structural characterization, and computation studies, shedding light on the physical and chemical nature of these molecules (Nural et al., 2018).
Chemical Reactions and Functionalization
The chemical reactivity of pyrrolidine-based compounds, including 1-[(2-Chlorophenyl)methyl]pyrrolidine-3-carboxylic acid, has been explored, especially in redox-annulations with α,β-unsaturated carbonyl compounds. This exploration not only offers insights into the compound's reactivity but also opens doors to synthesizing various complex molecules, potentially useful in medicinal chemistry and material sciences (Kang et al., 2015).
Extraction and Industrial Application
Research delves into the extraction processes and industrial applications of similar carboxylic acids. For instance, studies on the extraction of pyridine-3-carboxylic acid using 1-dioctylphosphoryloctane (TOPO) provide valuable data on the efficiency of extraction processes and the potential industrial applications of such compounds in the food, pharmaceutical, and biochemical industries (Kumar & Babu, 2009).
Antimicrobial Activities
The compound and its derivatives have been investigated for their antimicrobial properties. Studies on related compounds like methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives have shown promising antimicrobial activities, indicating the potential of 1-[(2-Chlorophenyl)methyl]pyrrolidine-3-carboxylic acid derivatives in developing new antimicrobial agents (Nural et al., 2018).
Mecanismo De Acción
Direcciones Futuras
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . Therefore, the design of new pyrrolidine compounds with different biological profiles is a promising direction for future research .
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-11-4-2-1-3-9(11)7-14-6-5-10(8-14)12(15)16/h1-4,10H,5-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDASOARGJZOATM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chlorophenyl)methyl]pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



